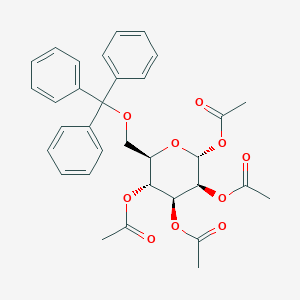
Dimethyl 5-chloropyridine-2,3-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) was explored, using N-bromosuccinimide (NBS) as the brominating reagent . The synthesis reaction was found to be exothermic .Molecular Structure Analysis
The molecular structure of Dimethyl 5-chloropyridine-2,3-dicarboxylate consists of a pyridine ring substituted with a chlorine atom and two carboxylate groups.Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been studied, with the reaction found to be initiated by free radicals . The synthesis of [ (5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide (DPTAB) was also explored, using 5-bromomethylpyridine-2,3-dicarboxylate dimethyl ester and trimethylamine methanol solution as raw materials .Physical And Chemical Properties Analysis
Dimethyl 5-chloropyridine-2,3-dicarboxylate is a solid at room temperature . It has a molecular weight of 229.62 g/mol.Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
Dimethyl 5-chloropyridine-2,3-dicarboxylate and its analogs have been studied for their herbicidal properties. The 3-chloro analog of this compound acts as both a post-emergence and pre-emergence herbicide, while the 4- and 5-chloro analogs are only post-emergence herbicides. Molecular modeling techniques have demonstrated their effectiveness in dealing with transport problems, crucial for their herbicidal activity (Andrea et al., 1990).
Chemical Synthesis
Dimethyl 5-chloropyridine-2,3-dicarboxylate is also significant in chemical synthesis. It is used in the bromination of dimethyl indole-2,3-dicarboxylate, leading to the formation of bromoindole derivatives, which are valuable in organic synthesis (Miki et al., 2006). Additionally, this compound is involved in rearrangement reactions, such as the base-catalyzed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, which leads to derivatives of azepines (Anderson & Johnson, 1966).
Pharmaceutical Research
In pharmaceutical research, derivatives of dimethyl pyridine-2,3-dicarboxylate have been explored. For instance, 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) derived from dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate have shown potential antileukemic activity (Ladurée et al., 1989).
Organic Chemistry and Catalysis
In organic chemistry and catalysis, the compound is used in various syntheses and reactions. For example, the synthesis of dimethyl pyridine-3,5-dicarboxylate via PdCl2-catalyzed heterocyclotrimerization demonstrates an environmentally friendly and versatile approach in organic synthesis (Zou & Jiang, 2008). Similarly, it is involved in the multicomponent synthesis of biologically active compounds, showing the utility of dimethyl sulfoxide in organic synthesis (Ryzhkova et al., 2021).
Eigenschaften
IUPAC Name |
dimethyl 5-chloropyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRUWZGVELTEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709370 | |
| Record name | Dimethyl 5-chloropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-chloropyridine-2,3-dicarboxylate | |
CAS RN |
1356109-26-6 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-chloro-, 2,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 5-chloropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)








